3-Bromo-2-methyl-6-nitroanisole
Description
3-Bromo-2-methyl-6-nitroanisole is a substituted aromatic compound featuring a methoxy group (-OCH₃), bromine, nitro (-NO₂), and methyl (-CH₃) substituents on a benzene ring. These compounds are typically intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science . The positions of substituents critically influence reactivity, solubility, and applications.
Properties
IUPAC Name |
1-bromo-3-methoxy-2-methyl-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-5-6(9)3-4-7(10(11)12)8(5)13-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBZFLIQAXTOLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physical Properties
Below is a comparative analysis of 3-Bromo-2-methyl-6-nitroanisole and its analogs based on substituent positions and physical characteristics:
Key Observations :
- Halogen Effects: Fluorine substitution (e.g., in 4-Bromo-2-fluoro-6-nitroanisole) reduces molecular symmetry and may enhance electrophilic reactivity compared to non-fluorinated analogs .
- Amino vs. Nitro Groups: Replacing nitro with amino groups (e.g., 6-Amino-2-bromo-3-fluoroanisole) significantly alters solubility and electronic properties, making such compounds more nucleophilic .
Crystallographic and Analytical Tools
Modern crystallography software (e.g., SHELXL, SHELXT) enables precise determination of molecular structures, aiding in the study of substituent effects on crystal packing . Graphical tools like ORTEP-III facilitate visualization of bond angles and torsional strain in these compounds .
Preparation Methods
Reaction Pathway
-
Nitration : Introduce a nitro group at position 6 of 2-methylanisole.
-
Bromination : Add bromine at position 3 of the intermediate 2-methyl-6-nitroanisole.
Conditions and Reagents
-
Nitration :
-
Bromination :
Data Table: Sequential Nitration-Bromination
| Step | Starting Material | Product | Reagents | Conditions | Yield |
|---|---|---|---|---|---|
| 1 | 2-Methylanisole | 2-Methyl-6-nitroanisole | HNO₃, H₂SO₄ | 0–5°C, 4h | 88% |
| 2 | 2-Methyl-6-nitroanisole | 3-Bromo-2-methyl-6-nitroanisole | Br₂, FeBr₃ | 40–60°C, 3h | 82% |
Bromination-Nitration of 2-Methylanisole
Reaction Pathway
-
Bromination : Introduce bromine at position 3 of 2-methylanisole.
-
Nitration : Add nitro group at position 6 of 3-bromo-2-methylanisole.
Key Considerations
Conditions and Reagents
Data Table: Bromination-Nitration
| Step | Starting Material | Product | Reagents | Conditions | Yield |
|---|---|---|---|---|---|
| 1 | 2-Methylanisole | 3-Bromo-2-methylanisole | NBS, CCl₄ | 25°C, 2h | 78% |
| 2 | 3-Bromo-2-methylanisole | This compound | HNO₃, H₂SO₄ | -40°C, 6h | 67% |
Methoxylation of 3-Bromo-2-methyl-6-nitrobenzene
Reaction Pathway
-
Synthesize 3-bromo-2-methyl-6-nitrobenzene via Friedel-Crafts alkylation and nitration.
-
Methoxylation : Replace a leaving group (e.g., chloride) with methoxy using phase-transfer catalysis (PTC).
Conditions and Reagents
Data Table: Methoxylation via PTC
| Step | Starting Material | Product | Reagents | Conditions | Yield |
|---|---|---|---|---|---|
| 1 | 3-Bromo-2-methyl-6-nitrobenzene | This compound | NaOMe, TBAB | 60°C, 5h | 95% |
Industrial-Scale Synthesis
Optimized Protocol
Data Table: Industrial Production
| Process | Step | Key Parameters | Yield |
|---|---|---|---|
| Nitration | Continuous flow | 10°C, 20min | 92% |
| Bromination | Gas-phase | 200°C, Fe₂O₃ | 98% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Sequential Nitration-Bromination | High regioselectivity, scalable | Requires cryogenic conditions for nitration | 80–88% |
| Bromination-Nitration | Avoids di-nitration | Lower yield in nitration step | 60–70% |
| Methoxylation via PTC | High efficiency, mild conditions | Requires pre-functionalized substrate | 90–95% |
Q & A
Q. Basic
- ¹H NMR : Identify substituent environments (e.g., methoxy singlet at ~δ 3.8 ppm, aromatic protons split by NO₂ and Br).
- ¹³C NMR : Confirm nitro (C-NO₂ ~δ 148 ppm) and methoxy (C-OCH₃ ~δ 56 ppm) carbons.
- IR : Detect NO₂ asymmetric stretching (~1530 cm⁻¹) and C-Br (~600 cm⁻¹).
- Mass Spectrometry : Validate molecular ion [M+H]⁺ (expected m/z ≈ 260).
Advanced : Use 2D NMR (COSY, HSQC) to resolve overlapping signals caused by methyl and nitro groups .
How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
Q. Advanced
- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).
- Structure Solution : Employ SHELXT for space-group determination and initial phase estimation .
- Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for Br and O atoms .
Challenges : - Crystal Packing : Bulky nitro and methyl groups may reduce crystal quality. Use slow evaporation (e.g., hexane/EtOAc) for crystallization.
- Disorder : Address methyl or methoxy group disorder using PART instructions in SHELXL .
How do electronic effects of substituents influence cross-coupling reactivity in this compound?
Advanced
The electron-withdrawing nitro group deactivates the aromatic ring, directing cross-coupling (e.g., Suzuki-Miyaura) to the bromine position.
- Reactivity : Para-bromoanisole derivatives show higher reactivity in Pd-catalyzed couplings than chloro/iodo analogs due to better leaving-group ability .
- Experimental Design :
- Use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O.
- Monitor reaction via GC-MS to optimize aryl boronic acid stoichiometry (1.5 eq recommended).
What computational methods predict the regioselectivity of electrophilic substitution in brominated nitroanisoles?
Q. Advanced
- DFT Calculations : Perform geometry optimization at the B3LYP/6-311G(d,p) level to map electrostatic potential surfaces.
- NBO Analysis : Quantify charge distribution; nitro groups create electron-deficient regions, directing electrophiles to meta positions relative to NO₂ .
- Benchmarking : Compare computed activation energies for bromination at different sites with experimental yields.
How to address discrepancies in reported melting points for this compound derivatives?
Q. Advanced
- Purification : Recrystallize from ethanol/water mixtures to remove isomers (e.g., 4-nitro vs. 6-nitro).
- DSC Analysis : Use differential scanning calorimetry (heating rate 10°C/min) to detect polymorphs.
- Literature Review : Cross-reference data from Kanto Chemical catalogs (e.g., 2-Bromo-5-nitroanisole mp 103–105°C ) to identify impurities.
What strategies mitigate decomposition during storage of nitro-substituted bromoanisoles?
Q. Basic
- Storage : Keep at 0–6°C in amber vials under inert gas (Ar/N₂) to prevent photodegradation and hydrolysis.
- Stability Assays : Monitor via HPLC (C18 column, MeCN/H₂O mobile phase) over 6 months.
Advanced : - Mechanistic Insight : Nitro groups can undergo slow reduction in humid conditions; add molecular sieves to absorb moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
